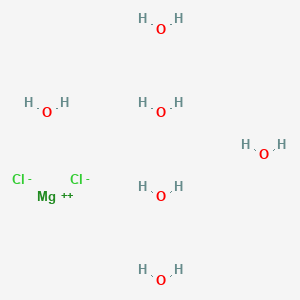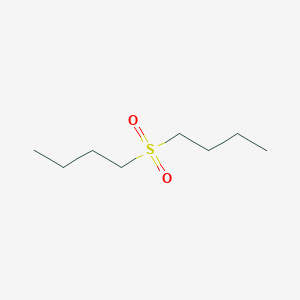
2-Chlorobenzothiazole
Overview
Description
2-Chlorobenzothiazole (2-CBT) is a synthetic organic compound belonging to the benzothiazole family. It is a white crystalline powder that is soluble in organic solvents, such as ethanol and acetone. 2-CBT is used in a variety of applications, including in the synthesis of pharmaceuticals, dyes, and pesticides. It is also used as a reagent in organic chemistry.
Scientific Research Applications
Synthesis Methods
- 2-Chlorobenzothiazole is synthesized using sulphone chloride as a chlorinating agent, which has shown a high yield and product content of 95% or more (Chang, 2004).
- Another method involves water-promoted chlorination of 2-mercaptobenzothiazoles, leading to improved reaction efficiency and yields (Wimmer et al., 2018).
- A transition-metal-free and solvent-free synthesis method for 2-aminobenzothiazoles from 2-chlorobenzothiazoles has been developed, highlighting a scalable and greener approach (Cheng et al., 2021).
Chemical Properties and Applications
- 2-Chlorobenzothiazoles have been used in microwave-promoted Suzuki–Miyaura coupling reactions, efficiently producing 2-aryl-6-chlorobenzothiazoles in a regioselective manner, useful for constructing chemical libraries (Heo et al., 2006).
- The molecule 2-amino-4-chlorobenzothiazole has shown potential as a corrosion inhibitor for steel in acidic solutions, indicating its utility in industrial applications (Chen, 2020).
- Spectral, Hartree Fock, and Density Functional Theory studies of this compound have been conducted to understand its electronic properties and potential applications in medicinal chemistry (Daswani et al., 2015).
Environmental and Analytical Studies
- Benzothiazoles, including this compound, have been detected in outdoor air particulate matter samples, emphasizing the need for environmental monitoring and exposure assessment (Maceira et al., 2018).
- High-Performance Liquid Chromatography (HPLC) has been utilized for the determination of this compound as a pesticide intermediate, showcasing its role in agricultural chemistry (Heng, 2008).
Mechanism of Action
Target of Action
Benzothiazole derivatives, which include 2-chlorobenzothiazole, have been found to exhibit a broad spectrum of biological effects .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some benzothiazole derivatives have shown selective antileishmanial activity, mainly due to amastigote-specific toxicity .
Biochemical Pathways
These include antimicrobial, anticancer, antifungal, anthelmintic, and anti-diabetic activities . They have also been used in the synthesis of various compounds with potential anticancer and anti-inflammatory properties .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 141 °c/30 mmhg and a melting point of 21-23 °c . These properties could influence its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical properties, such as its boiling and melting points, could be affected by temperature and pressure . .
properties
IUPAC Name |
2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQLQMLFTHJVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052289 | |
| Record name | 2-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-20-3 | |
| Record name | 2-Chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN1T1Y0P5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2-Chlorobenzothiazole is C7H4ClNS, and its molecular weight is 169.63 g/mol. []
ANone: Several studies report spectroscopic data for this compound, including infrared (IR), nuclear magnetic resonance (NMR) (both 1H and 13C), and mass spectrometry (MS). These data are crucial for structural characterization and compound identification. [, , , ]
ANone: this compound is commonly synthesized from 2-mercaptobenzothiazole through chlorination using sulfuryl chloride. The addition of water to this reaction has been shown to significantly improve yield and reproducibility. [] Alternative methods utilize trichloromethyl chloroformate [] or sulfinyl chloride as the chlorinating agent. [, ]
ANone: this compound reacts with N,N-disubstituted thioureas to form carbodiimides. The reaction proceeds through an intermediate product that, upon treatment with a base, yields the desired carbodiimide and 2-mercaptobenzothiazole. [, ] This reaction demonstrates the versatility of this compound as a synthetic building block.
ANone: Yes, this compound readily undergoes nucleophilic aromatic substitution reactions (SNAr) with various nucleophiles. For example, it reacts with primary amines to yield 2-aminobenzothiazoles under transition-metal-free and solvent-free conditions. [] This reactivity makes it a valuable precursor for synthesizing diverse benzothiazole derivatives.
ANone: Under high pressure, this compound reacts with tertiary amines via consecutive SNAr-dealkylation reactions. These reactions exhibit high selectivity and offer potential synthetic applications. []
ANone: Yes, certain this compound derivatives, like 2,3-dihydro-2-phenylimidazo[2,1-b]benzothiazole (benzotetramisole), serve as effective enantioselective acylation catalysts. They find applications in kinetic resolution of alcohols and desymmetrization reactions. []
ANone: Research has shown that carbon dots sensitized with this compound can act as photoanodes for visible light-driven organic transformations. Specifically, they facilitate the α-heteroarylation of 1-phenylpyrrolidine with this compound under visible light. []
ANone: Some research suggests that certain benzothiazoles, including this compound, can negatively impact the environment. Studies have explored their presence in various environmental matrices and potential toxic effects. []
ANone: High-performance liquid chromatography (HPLC) has been successfully utilized to determine the concentration of this compound in various samples. This technique offers high sensitivity and selectivity for analyzing this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)

